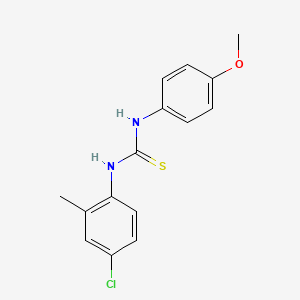![molecular formula C17H19ClN4 B5753661 N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5753661.png)
N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine, commonly known as CP-55940, is a synthetic cannabinoid compound. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various medical conditions.
作用機序
CP-55940 is a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. CB1 receptors are predominantly found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells and are involved in the regulation of immune function.
Biochemical and Physiological Effects
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including dopamine, serotonin, and noradrenaline. It has also been shown to modulate the release of cytokines and chemokines, which are involved in the regulation of immune function. CP-55940 has been shown to have potent analgesic and anti-inflammatory effects, which are mediated through the activation of CB1 and CB2 receptors. It has also been shown to have anxiolytic and antidepressant effects, which are mediated through the modulation of neurotransmitter release.
実験室実験の利点と制限
CP-55940 has several advantages for lab experiments. It is a potent and selective agonist of cannabinoid receptors, which allows for the precise modulation of these receptors in experimental settings. It is also relatively stable and can be easily synthesized in large quantities. However, CP-55940 has several limitations for lab experiments. It has been shown to have psychoactive effects in animal models, which can confound experimental results. It is also relatively expensive compared to other synthetic cannabinoids.
将来の方向性
CP-55940 has several potential future directions for research. It has been shown to have potent anti-cancer effects in animal models, and further research is needed to investigate its potential as an anti-cancer agent in humans. It has also been shown to have potential as a treatment for various neurological and psychiatric disorders, including schizophrenia and epilepsy. Further research is needed to investigate its potential in these areas. Finally, CP-55940 has potential as a tool for the study of cannabinoid receptors and their physiological and biochemical effects. Further research is needed to fully understand the mechanisms of action of CP-55940 and its potential therapeutic applications.
合成法
CP-55940 is synthesized by the reaction of 4-chlorobenzylidene malononitrile with 4-(2-pyridyl)piperazine in the presence of a base. The reaction yields a yellowish-brown solid, which is further purified using column chromatography to obtain pure CP-55940. The synthesis method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential as an anti-cancer agent. CP-55940 has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-14(15-5-7-16(18)8-6-15)20-22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFMQHIGQGENPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)


![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)



![N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5753665.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753680.png)


